molecular formula C9H8S2 B3048883 2-Methyl-5-(thiophen-2-YL)thiophene CAS No. 18494-74-1

2-Methyl-5-(thiophen-2-YL)thiophene

Cat. No.: B3048883
CAS No.: 18494-74-1
M. Wt: 180.3 g/mol
InChI Key: JFMOEAUCEDWSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(thiophen-2-YL)thiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This specific compound features a methyl group at the second position and a thiophen-2-yl group at the fifth position, making it a substituted thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-YL)thiophene can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of a mixture of alcohols and carbon disulfide. For example, the commercial synthesis of 2-Methylthiophene involves the vapor-phase dehydrogenation of a 1-pentanol and carbon disulfide mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(thiophen-2-YL)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-5-(thiophen-2-YL)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-2-YL)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-(thiophen-2-YL)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S2/c1-7-4-5-9(11-7)8-3-2-6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOEAUCEDWSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452961
Record name 5-methyl-[2,2']bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18494-74-1
Record name 5-Methyl-2,2′-bithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18494-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-[2,2']bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a stirred solution of 32.0 grams (0.193 mole) of 2,2'-bithienyl in 150 mL of diethyl ether was cooled to -5°0 C., and 90.5 mL (0.226 mole--2.6M in hexanes) of n-butyllithium was added slowy dropwise. Upon completion of addition the reaction mixture was stirred at -5° C. for one hour, and then a solution of 27.8 grams (0.220 mole) of dimethylsulfate in 75 mL of diethyl ether was added very slowly dropwise. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it stirred for 18 hours. After this time the reaction mixture was poured into 350 mL of an aqueous 10% ammonium chloride solution. The mixture was extracted with diethyl ether, and the combined extracts were washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to yield 30.0 grams of 5-methyl(2,2'-bithienyl); b.p. 108°-113° C./1.9 mm.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
90.5 mL
Type
reactant
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(thiophen-2-YL)thiophene
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(thiophen-2-YL)thiophene
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(thiophen-2-YL)thiophene
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(thiophen-2-YL)thiophene
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(thiophen-2-YL)thiophene
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(thiophen-2-YL)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.